Home > Products > Screening Compounds P18372 > N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine -

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine

Catalog Number: EVT-3907279
CAS Number:
Molecular Formula: C23H25N5O
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, with the formula C30H25FN10S⋅C3H7NO, represents a complex heterocyclic system characterized by a thiazole ring core. It is structurally elucidated through its single-crystal X-ray diffraction data [].

Relevance: While structurally distinct from the main compound, this compound highlights the significance of substituted pyrazole rings in conjunction with various heterocyclic moieties, including triazole and thiazole, which are common structural motifs in medicinal chemistry and drug discovery. This emphasizes the exploration of diverse heterocyclic combinations around a central pyrazole ring, similar to the target compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine, for potential biological activity [].

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This compound (C46H46N10O2S2) features a dimeric structure, as revealed by single-crystal X-ray diffraction. Notably, it exhibits moderate fungicidal activity [].

Relevance: The compound shares the common structural elements of a substituted pyrazole ring and a 1,2,4-triazole ring with the main compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This suggests that incorporating a 1,2,4-triazole moiety alongside a pyrazole ring, as seen in both compounds, could be a promising strategy for designing bioactive molecules [].

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound (C28H23FN6S) is characterized by a thiazole ring core connected to substituted phenyl, dihydropyrazole, and triazole rings. It exhibits intramolecular C—H…N contacts and weak intermolecular C—H…π interactions, influencing its crystal packing [].

Relevance: The presence of a pyrazole ring, a 1,2,3-triazole ring, and substituted phenyl rings in this compound directly correlates with the core structural features of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This recurring motif suggests the potential importance of these specific heterocycles and substituents for biological activity, warranting further investigation into their structure-activity relationships [].

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

Compound Description: This compound (C32H28N8O) features a central pyrazole ring linked to two 1,2,3-triazole rings. The presence of weak intramolecular C—H⋯O and C—H⋯N contacts influences its molecular conformation. Its crystal structure reveals the E configuration about the C=C bond [].

Relevance: This compound shares the presence of a pyrazole ring and 1,2,3-triazole rings with N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This suggests that the combination of pyrazole and triazole moieties could be crucial for the biological activity of this class of compounds [].

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

Compound Description: This molecule features a pyrazole ring core with various substituents, including a phenoxy group, and a 1,2,3-triazole ring. Density functional theory (DFT) calculations have been employed to study its electronic structure and intermolecular interactions. The compound shows potential for biological activity and has been investigated for its binding affinity to specific proteins through molecular docking studies [].

Relevance: The compound's structure, particularly the substituted pyrazole ring and the presence of a 1,2,3-triazole moiety, shows significant similarity to N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This suggests that the specific arrangement of these heterocycles might be crucial for interacting with biological targets and could guide the development of related compounds with potentially enhanced activity [].

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)meth­yl]-4-(4-methyl­phen­yl)-4,5-di­hydro-1H-1,2,4-triazole-5-thione

Compound Description: This compound (C15H17N5S) exhibits a 'pincer' conformation, stabilized by intramolecular C—H⋯π(ring) interactions. It forms a three-dimensional network structure in its crystal form due to intermolecular N—H⋯N and C—H⋯S hydrogen bonds, and C—H⋯π(ring) interactions [].

Relevance: Although the core structure differs, the presence of a 1,2,4-triazole ring system connected to a pyrazole ring draws a parallel to the architecture of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This suggests the potential significance of exploring variations in the linker and substituents attached to these heterocyclic motifs for modulating biological activity [].

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-carbonyl]thiophen-3-yl}ethanone

Compound Description: This molecule (C24H22N4O2S) consists of a thiophene ring core substituted with a 1,2,3-triazole ring and other functional groups. Its crystal structure reveals a dihedral angle of 4.83 (14)° between the triazole and thio­phene rings [].

Relevance: This compound shares the 1,2,3-triazole and substituted phenyl rings with N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine, suggesting the potential importance of these moieties in pharmaceutical development. The differences in their core structures and substituents offer insights into structure-activity relationships, guiding further exploration of these chemical classes [].

Compound Description: Two new compounds, N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine (1) and 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (2) are characterized by their X-ray crystal structures. Both compounds contain a 1,3,4-thiadiazole ring system. In both structures, intermolecular N—H···N hydrogen bonds link two neighboring molecules into a centrosymmetric R22(8) dimer [].

Relevance: While these compounds don't share the same core structure as N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine, they highlight the significance of 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives in pharmaceutical research. Their inclusion underscores the potential of exploring various heterocyclic analogs, including those with different ring sizes and heteroatoms, for designing new therapeutic agents. []

(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Compound Description: The title compound, C15H14N4O, crystallizes with two similar molecules in the asymmetric unit. The structure is characterized by a central pyrazole ring with phenyl and pyrrole substituents. Intermolecular O—H⋯N hydrogen bonds link the molecules into tetramers, and C—H⋯π interactions further connect these tetramers in the crystal lattice [].

Relevance: This compound shares the central pyrazole and substituted phenyl ring moieties with N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine, indicating a potential common pharmacophore. The different substituents and their arrangement in three-dimensional space offer valuable information for understanding structure-activity relationships [].

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Compound Description: This compound combines 1,2,5- and 1,2,4-oxadizaole rings and was synthesized as a potential energetic material. Derivatives of this compound exhibited moderate thermal stabilities and were insensitive towards impact and friction [].

Relevance: This compound features a 1,2,4-oxadiazole ring, a key structural component also present in N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine. This structural similarity suggests that exploring the 1,2,4-oxadiazole motif in different chemical contexts might be relevant for diverse applications, including medicinal chemistry. The compound's development as a potential energetic material further highlights the versatility of this heterocycle [].

Properties

Product Name

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine

IUPAC Name

N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-[3-(3-methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanamine

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C23H25N5O/c1-16-8-10-21(11-9-16)28-14-20(13-27(4)15-22-18(3)25-29-26-22)23(24-28)19-7-5-6-17(2)12-19/h5-12,14H,13,15H2,1-4H3

InChI Key

PZSOZSLRHRARLZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC(=C3)C)CN(C)CC4=NON=C4C

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC(=C3)C)CN(C)CC4=NON=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.